![molecular formula C21H27N5OS B2995197 (E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile CAS No. 333424-06-9](/img/structure/B2995197.png)
(E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in pharmaceuticals due to its ability to bind to various receptors in the body. The presence of the diethylamino group suggests that the compound might have basic properties .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has a diethylamino group attached to a benzylidene group, which is a type of imine. The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the diethylamino group suggests that the compound might have basic properties .Scientific Research Applications
Potential Antipsychotic Agent
A study explored the use of substituted benzamides, including derivatives related to the compound , as potential antipsychotic agents. These compounds showed promise in inhibiting the apomorphine-induced climbing response in mice, indicative of potential atypical antipsychotic activity (Norman et al., 1996).
Supramolecular Synthesis with Improved Bioavailability
Another research focused on the supramolecular synthesis involving piperidone derivatives, including (E)-3-(4-(5-(4-(diethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanenitrile. This study highlighted the enhanced aqueous solubility and bioavailability of the compound when used with pharmaceutically acceptable co-formers (Sandhu et al., 2013).
Development of Antidepressants
Research into 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, closely related to the compound , has been conducted in the search for new and efficient antidepressants. These compounds show potential in serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).
Versatility in Synthesis and Reactivity
The compound's versatility in synthesis and reactivity has been noted, particularly in the creation of pyrazolo[5,1-c]-1,2,4-triazine, 1,2,4-triazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[4,3-a]benzimidazole derivatives, showing its potential in various chemical reactions and applications (Farag et al., 1996).
Antiviral and Antimicrobial Activities
A study on new urea and thiourea derivatives of piperazine doped with Febuxostat, related to the compound, revealed promising antiviral and antimicrobial activities. This suggests potential applications in treating viral infections and combating microbial resistance (Reddy et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5OS/c1-3-25(4-2)18-8-6-17(7-9-18)16-19-20(27)23-21(28-19)26-14-12-24(13-15-26)11-5-10-22/h6-9,16H,3-5,11-15H2,1-2H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGXLAOXYSAMM-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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